[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound with the molecular formula C4H5F2N3 . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of the difluoromethyl group and the methanamine group makes this compound unique and of interest in various fields of scientific research.
Mechanism of Action
The difluoromethyl group can potentially enhance the lipophilicity and metabolic stability of the compound, which could influence its pharmacokinetic properties . The pyrazole ring could potentially interact with various biological targets, depending on the specific functional groups attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of pyrazole derivatives with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using reagents such as ClCF2H or difluorocarbene generated in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and phase-transfer agents can enhance the efficiency of the reaction. Additionally, the process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. It can be used in the development of pharmaceuticals, particularly as a scaffold for designing new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as fungicides and herbicides. Its derivatives have shown promising activity against various plant pathogens .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-1H-pyrazol-4-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine
Uniqueness
Compared to similar compounds, [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the difluoromethyl and methanamine groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVZHJYOLUBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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